molecular formula C12H16N2S B1595630 1-Cyclopentyl-3-phenylthiourea CAS No. 39964-24-4

1-Cyclopentyl-3-phenylthiourea

Cat. No. B1595630
CAS RN: 39964-24-4
M. Wt: 220.34 g/mol
InChI Key: LJVDCHOCLAEROU-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-phenylthiourea is a chemical compound with the molecular formula C12H16N2S . It has a molecular weight of 220.34 g/mol .


Synthesis Analysis

A practical protocol for the synthesis of symmetric thioureas and heterocyclic thiones has been developed. It involves the reaction of amines with phenyl chlorothionoformate in water to afford the symmetrical thioureas or heterocyclic thiones in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-3-phenylthiourea consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The transesterification reaction of cyclopentyl acetate and methanol is an exothermic reaction at the temperature range from 273.15 to 373.15 K . The optimal reaction condition was a temperature range from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate of 3:1 to 4:1 .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern approach that has revolutionized the preparation of heterocyclic compounds, including those similar to 1-Cyclopentyl-3-phenylthiourea. This eco-friendly method enhances reaction rates, yields, and can influence the regio- and stereoselectivity of cycloadditions, crucial for constructing complex molecular architectures efficiently (Piñeiro & Melo, 2009).

Cytochrome P450 Enzyme Modulation

The modulation of Cytochrome P450 enzymes is significant in drug development and metabolism studies. Understanding the interaction of compounds like 1-Cyclopentyl-3-phenylthiourea with these enzymes can guide the design of drugs with optimized efficacy and safety profiles. Research on CYP3A activity and its implications for dose adaptation highlights the complexity of drug interactions and the potential for personalized medicine (Hohmann, Haefeli, & Mikus, 2016).

Chemical Chaperones in Protein Folding

Compounds with the ability to act as chemical chaperones, such as 4-Phenylbutyric acid, offer insights into the maintenance of proteostasis. This aspect is particularly relevant in the study of diseases related to protein misfolding and aggregation. Understanding how 1-Cyclopentyl-3-phenylthiourea and similar molecules could influence protein folding can lead to therapeutic applications in neurodegenerative diseases and other conditions related to endoplasmic reticulum stress (Kolb et al., 2015).

Cyclometalating Ligands in Light-Emitting Devices

The development of phosphorescent materials using cyclometalating ligands is crucial for the advancement of organic light-emitting diodes (OLEDs) technology. Research in this field can guide the synthesis and application of compounds like 1-Cyclopentyl-3-phenylthiourea in creating efficient, tunable light-emitting materials (Chi & Chou, 2010).

Nutrient Recycling in Cyanobacteria

The understanding of urea transport and catabolism in cyanobacteria provides a foundation for biotechnological applications, including biofuel production and wastewater treatment. This research can inspire studies on how similar compounds to 1-Cyclopentyl-3-phenylthiourea can be utilized in environmental biotechnology to enhance the efficiency of microbial processes (Veaudor, Cassier-Chauvat, & Chauvat, 2019).

properties

IUPAC Name

1-cyclopentyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVDCHOCLAEROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352677
Record name 1-cyclopentyl-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-phenylthiourea

CAS RN

39964-24-4
Record name 1-cyclopentyl-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOPENTYL-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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